

# Application Note: Purification of **ATTO 390 Azide** Labeled Biomolecules

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## Compound of Interest

Compound Name: **ATTO 390 azide**  
Cat. No.: **B12055858**

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## Introduction

ATTO 390 is a fluorescent label belonging to the coumarin dye family, characterized by its high fluorescence quantum yield, significant Stokes shift, and good photostability.[\[1\]](#)[\[2\]](#) The azide-modified version, **ATTO 390 azide**, is specifically designed for covalent labeling of biomolecules through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[\[3\]](#)[\[4\]](#) This highly specific and efficient reaction enables the precise attachment of the fluorescent dye to proteins and nucleic acids that have been functionalized with an alkyne group. Following the labeling reaction, a critical step is the removal of unreacted, free **ATTO 390 azide** to ensure low background signal and accurate downstream analysis. This document provides detailed protocols for the purification of proteins and nucleic acids labeled with **ATTO 390 azide**.

## Principle of "Click Chemistry" Labeling

The labeling reaction involves the formation of a stable triazole linkage between the alkyne-modified biomolecule and the **ATTO 390 azide** dye, catalyzed by a Cu(I) source.[\[3\]](#) This bioorthogonal reaction is highly selective and occurs under mild conditions, preserving the integrity and function of the labeled biomolecule.

## I. Purification of **ATTO 390 Azide** Labeled Proteins

Post-labeling, the reaction mixture contains the desired fluorescently labeled protein, unreacted **ATTO 390 azide**, and reaction catalysts. The choice of purification method depends on the

protein's properties, the required purity, and the available equipment.

## Comparative Data of Protein Purification Methods

The following table summarizes typical performance characteristics for common purification methods. Actual results may vary based on the specific protein and experimental conditions.

Purification Method	Purity (Typical)	Yield (Typical)	Speed	Scale	Key Advantages	Key Disadvantages
Size-Exclusion Chromatography (SEC)	>95%	80-95%	Moderate	Analytical to Preparative	Gentle, maintains protein folding	Potential for sample dilution
Affinity Chromatography	>98%	70-90%	Fast	Analytical to Preparative	High specificity for labeled protein	Requires specific affinity resin[5][6]
Dialysis / Ultrafiltration	~90-95%	>90%	Slow	Small to Large	Simple, low cost	Time-consuming, potential for sample loss on membrane[7]

## Experimental Protocols for Protein Purification

### Protocol 1: Size-Exclusion Chromatography (SEC) / Gel Filtration

This is the most common and recommended method for removing unconjugated dyes from labeled proteins.[8] It separates molecules based on their size. The larger protein-dye conjugate will elute first, followed by the smaller, free dye molecules.

**Materials:**

- Sephadex G-25 or equivalent gel filtration resin[8]
- Chromatography column (1-2 cm diameter, 10-30 cm length)[8]
- Phosphate-Buffered Saline (PBS), pH 7.4
- Labeled protein reaction mixture

**Procedure:**

- Column Preparation:
  - Prepare a slurry of Sephadex G-25 resin in PBS buffer.
  - Pack the chromatography column with the resin slurry, ensuring a uniform bed without air bubbles. The bed height should be at least 10 cm.
  - Equilibrate the column by washing with at least 3-5 column volumes of PBS buffer.[8]
- Sample Application:
  - Allow the buffer to drain until it reaches the top of the resin bed.
  - Carefully load the entire labeling reaction mixture onto the top of the column.
- Elution:
  - Begin eluting the sample with PBS buffer.
  - The first colored, fluorescent band to elute from the column is the ATTO 390 labeled protein.[8]
  - A second, slower-moving fluorescent band corresponds to the unbound **ATTO 390 azide**. [8]
  - Collect fractions of the first band.

- Analysis and Storage:
  - Confirm the purity of the collected fractions using UV-Vis spectroscopy or SDS-PAGE.
  - Pool the fractions containing the pure, labeled protein.
  - For storage, add a preservative like sodium azide to a final concentration of 2 mM and store at 4°C, protected from light. For long-term storage, aliquot and freeze at -20°C.[8]

## II. Purification of ATTO 390 Azide Labeled Nucleic Acids

Purification of labeled oligonucleotides or other nucleic acids is essential to remove excess dye, which can interfere with hybridization and detection in applications like qPCR, FISH, and microarrays.[9]

### Comparative Data of Nucleic Acid Purification Methods

The following table summarizes typical performance characteristics for common purification methods for nucleic acids.

Purification Method	Purity (Typical)	Yield (Typical)	Speed	Scale	Key Advantages	Key Disadvantages
Ethanol Precipitation	Good	60-80%	Fast	Small to Large	Simple, cost-effective	May not completely remove all free dye
Dual HPLC Purification	>99%	50-70%	Slow	Analytical to Semi-Prep	Highest purity, removes failed sequences[10]	Requires specialized equipment, lower yield
Solvent Extraction	Good-Excellent	>90%	Very Fast	Small to Medium	Rapid, efficient dye removal[11][12]	Requires handling of organic solvents
Gel Filtration (e.g., G-25)	>95%	80-95%	Moderate	Small to Medium	Good purity and yield	Slower than precipitation/ extraction

## Experimental Protocols for Nucleic Acid Purification

### Protocol 2: Ethanol Precipitation

This method is suitable for concentrating the labeled nucleic acid and removing a significant portion of the unconjugated dye.[3]

Materials:

- 0.3 M Sodium Acetate (NaOAc) solution
- Cold 100% Ethanol

- Cold 70% Ethanol
- Nuclease-free water

Procedure:

- Precipitation:
  - To your labeling reaction mixture, add 0.1 volumes of 0.3 M NaOAc solution.[\[3\]](#)
  - Add 3 volumes of cold 100% ethanol.
  - Mix thoroughly and incubate at -20°C for at least 30 minutes.
- Pelleting:
  - Centrifuge the mixture at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.[\[3\]](#)
  - Carefully decant and discard the supernatant, which contains the majority of the free dye.
- Washing:
  - Gently add 500 µL of cold 70% ethanol to the pellet to wash away residual salts and dye.
  - Centrifuge again for 10 minutes at 4°C.[\[3\]](#)
  - Carefully decant the supernatant.
- Drying and Resuspension:
  - Air-dry the pellet for 5-10 minutes to remove any remaining ethanol. Do not over-dry.[\[3\]](#)
  - Resuspend the purified nucleic acid pellet in a desired volume of nuclease-free water or buffer.
  - Store the labeled nucleic acid at -20°C, protected from light.[\[3\]](#)

## Protocol 3: Solvent Extraction with n-Butanol

This rapid method leverages the hydrophobic nature of some ATTO dyes to partition the free dye into an organic solvent phase, leaving the hydrophilic labeled DNA in the aqueous phase. [11][12]

**Materials:**

- Water-saturated n-butanol
- Nuclease-free water

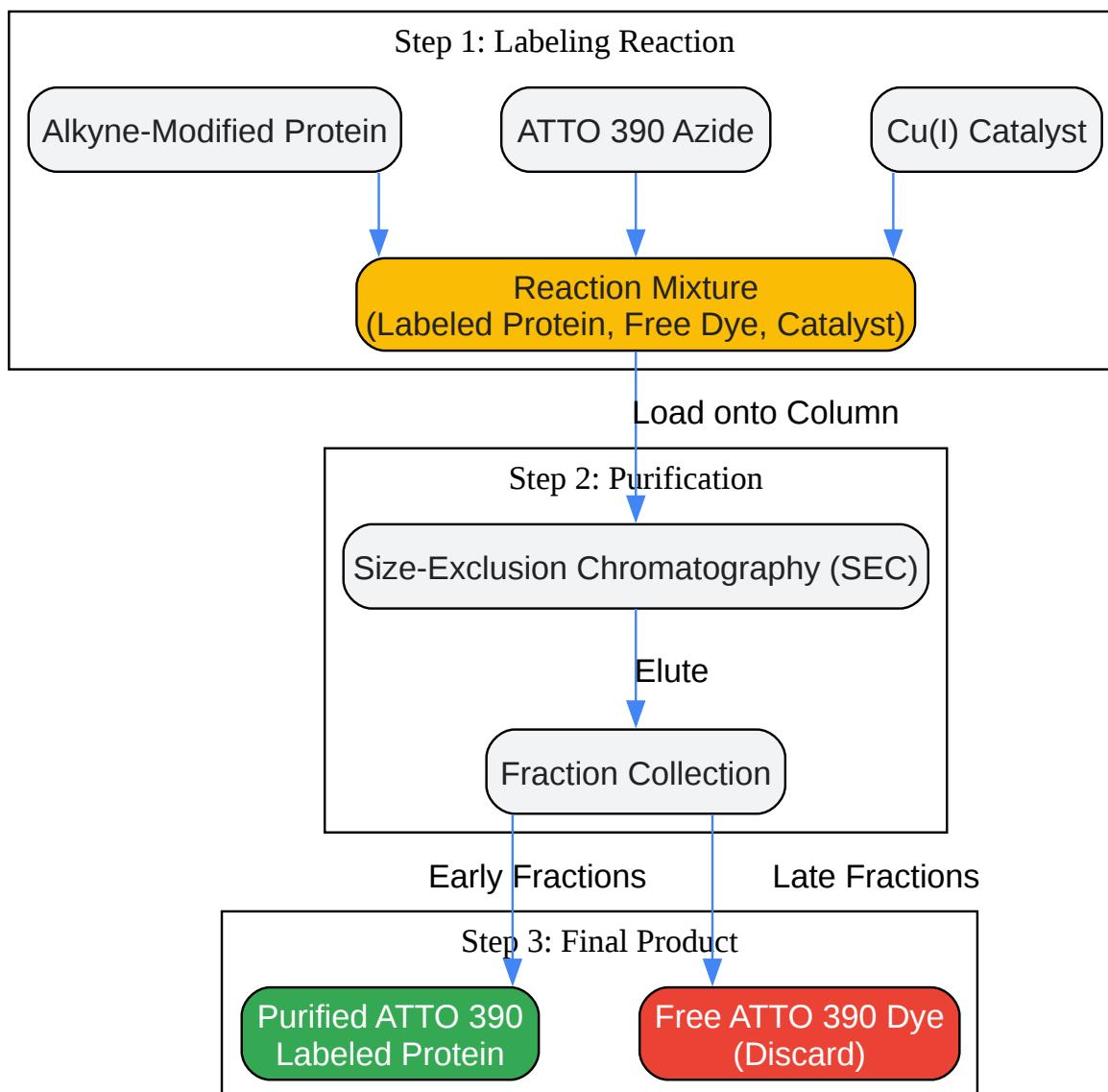
**Procedure:**

- Phase Separation:
  - Add 2-4 volumes of water-saturated n-butanol to the aqueous labeling reaction mixture. [11]
  - Vortex vigorously for 10-20 seconds to mix the two phases.
- Extraction:
  - Centrifuge the tube at moderate speed (e.g., 4,000 x g) for 10-20 seconds to separate the phases.[11]
  - The upper, organic phase (n-butanol) will be colored as it contains the extracted free ATTO 390 dye. The lower, aqueous phase contains your labeled nucleic acid.
  - Carefully remove and discard the upper organic phase.
- Repeat (Optional):
  - For higher purity, repeat the extraction with fresh water-saturated n-butanol one or two more times, until the organic phase is clear.[11]
- Final Clean-up:
  - The remaining aqueous phase contains the purified, labeled nucleic acid. This can be used directly or further purified by standard methods like ethanol precipitation or a spin

column to remove any residual butanol.

### III. Visualized Workflows

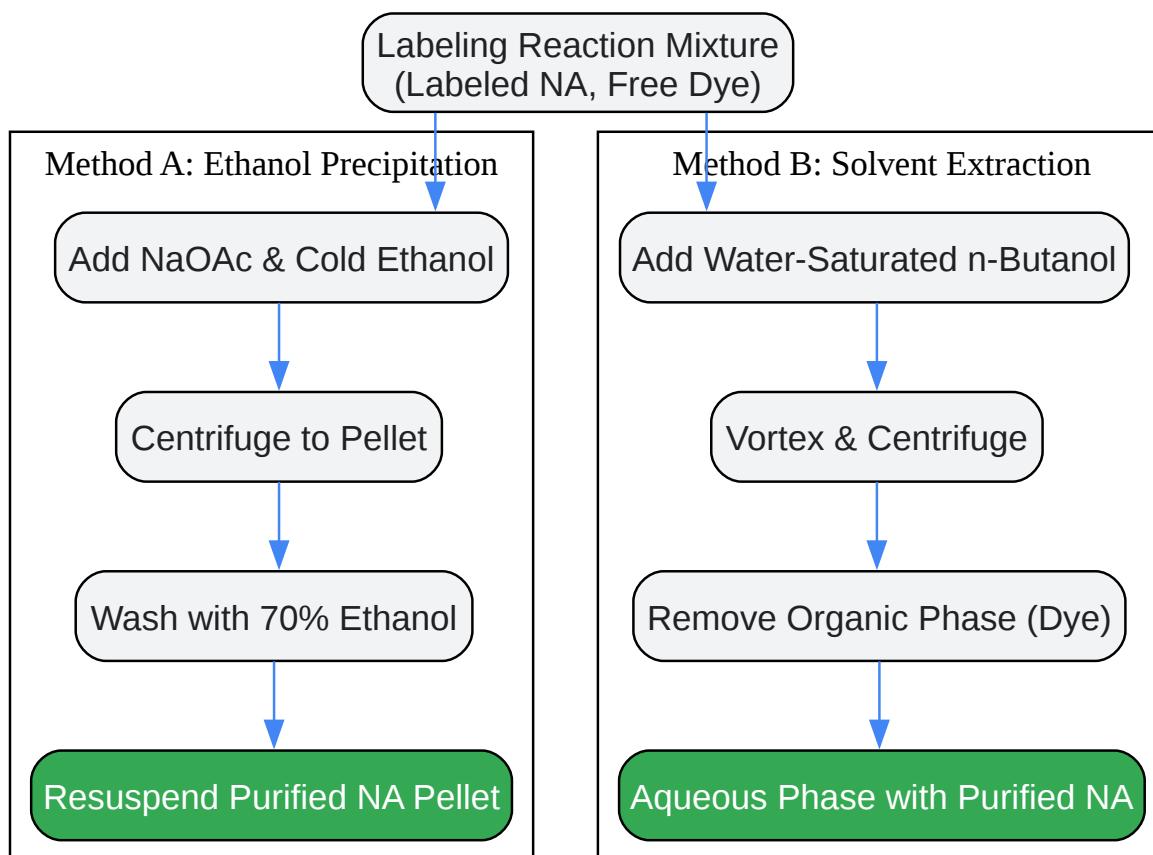
#### Labeling and Purification Workflow for Proteins



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Caption: Workflow for labeling and purifying **ATTO 390 azide** proteins.

## Purification Workflow for Nucleic Acids



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Caption: Common purification methods for ATTO 390 labeled nucleic acids.

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